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Compound of Interest

Compound Name: 5-Fluorosalicylaldehyde

Cat. No.: B1225495

A Comparative Spectroscopic Analysis of 5-
Fluorosalicylaldehyde

This guide provides an in-depth analysis of the spectral data for 5-Fluorosalicylaldehyde, a
key intermediate in the synthesis of pharmaceuticals and other high-value chemical
compounds. For researchers, scientists, and professionals in drug development, accurate
structural elucidation is paramount. This document serves as a practical reference by
comparing the spectroscopic characteristics of 5-Fluorosalicylaldehyde with its parent
compound, Salicylaldehyde, and a halogenated analogue, 5-Chlorosalicylaldehyde. The
presented data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible
(UV-Vis), and Mass Spectrometry (MS), are supported by detailed experimental protocols to aid
in replication and verification.

Comparative Spectral Data Overview

The following tables summarize the key quantitative spectral data for 5-Fluorosalicylaldehyde
and its selected alternatives. All NMR data is referenced to Tetramethylsilane (TMS) at 0 ppm.

Table 1: *H NMR Spectral Data (CDCIs3)
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Aldehyde-H (3,

Hydroxyl-H (9,

Aromatic-H (9,

Compound ppm, Multiplicity, J
ppm) ppm) .
in Hz)
7.21 (dd, 1H, J=9.0,
5- 3.2), 7.14 (ddd, 1H,
, 9.85 (s, 1H) 10.89 (s, 1H)
Fluorosalicylaldehyde J=9.0, 7.5, 3.2), 6.96
(dd, 1H, J=9.0, 4.4)
7.55 (dd, 1H, J=7.6,
1.7), 7.45 (ddd, 1H,
Salicylaldehyde 9.88 (s, 1H) 11.00 (s, 1H) J=85, 7.3, 1.8), 6.98
(d, 1H, J=8.4), 6.90 (t,
1H, J=7.5)
7.50 (d, 1H, J=2.7),
5- 7.44 (dd, 1H, J=8.8,
. 9.83 (s, 1H) 10.95 (s, 1H)
Chlorosalicylaldehyde 2.7), 6.95 (d, 1H,
J=8.8)
Table 2: *C NMR Spectral Data (CDCIz)
C=0 (9, C-OH (9, C-FIC-CI (6, C-CHO (o, Aromatic C-
Compound
ppm) ppm) ppm) ppm) H (3, ppm)
123.6 (d,
5- J=23.5),
, 157.6 (d, 159.3 (d, 119.9 (d,
Fluorosalicyla  195.3 122.3 (d,
J=2.2) J=243) J=7.5)
Idehyde J=7.5), 119.5
(d, J=23.5)
Salicylaldehy 136.7, 133.7,
196.5 161.4 120.9
de 119.4, 117.7
5-
. 136.3, 133.1,
Chlorosalicyl 195.1 159.9 125.1 122.1
119.2
aldehyde

Table 3: Key IR Absorption Frequencies (cm™?)
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v(C-H) v(C=0) v(C=C)
Compound v(O-H) . ) v(C-FIC-CI)
aromatic aldehyde aromatic
5-
, ~3200
Fluorosalicyla ~3070 1665 1615, 1480 ~1270
(broad)
Idehyde
Salicylaldehy ~ ~3200
~3050 1668 1620, 1490
de (broad)
5-
. ~3180
Chlorosalicyl ~3060 1660 1610, 1475 ~820
(broad)
aldehyde

ble 4: i | UV-Visibl

Molecular Key
Molecular Molecular Amax (nm,
Compound . lon (M*e, Fragments .
Formula Weight in EtOH)
m/z) (m/z)
5-
Fluorosalicyla  C7HsFO:2 140.11 140 139, 111, 83 255, 330
Idehyde
Salicylaldehy
d C7HeO2 122.12 122 121, 93, 65 255, 325[1]
e
5-
Chlorosalicyl C7HsCIO2 156.57 156/158 128, 99, 63 260, 340
aldehyde

In-Depth Spectral Interpretation: 5-
Fluorosalicylaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum shows three distinct regions. A sharp singlet at 9.85
ppm is characteristic of the aldehyde proton (-CHO). A downfield singlet at 10.89 ppm
corresponds to the phenolic hydroxyl proton (-OH); its significant downfield shift is due to
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strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aromatic
region (6.9-7.3 ppm) displays three signals corresponding to the three protons on the
benzene ring. The fluorine atom at position 5 influences the splitting patterns of these

protons through-bond coupling.

e 13C NMR: The aldehyde carbon resonates significantly downfield at 195.3 ppm. The carbon
bearing the fluorine (C5) shows a large coupling constant (J=243 Hz), a characteristic
feature of a direct C-F bond. Other carbons in the aromatic ring also exhibit smaller C-F
coupling constants, which is invaluable for unambiguous signal assignment.

e 19F NMR: The °F NMR spectrum would show a single resonance for the fluorine atom. Its
chemical shift is highly sensitive to the electronic environment, providing a unique fingerprint
for the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups. A very broad absorption
band centered around 3200 cm~t is indicative of the O-H stretching vibration, with the
broadening caused by strong intramolecular hydrogen bonding.[2][3] The sharp, strong peak at
1665 cm~1 is the characteristic C=0 stretching frequency of the conjugated aldehyde.[2][3] The
presence of the C-F bond is confirmed by a strong absorption around 1270 cm~2.

Mass Spectrometry (MS)

Electron lonization (EIl) mass spectrometry shows a distinct molecular ion (M+e) peak at an m/z
of 140, which confirms the molecular weight of the compound.[4] A prominent fragment is
observed at m/z 139, corresponding to the loss of a hydrogen radical ([M-H]*), which is a
common fragmentation pattern for aldehydes.[5][6]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum in ethanol exhibits two main absorption maxima. The band at 255 nm can
be attributed to a 11— 1t* transition within the aromatic system. The longer wavelength band at
330 nm is likely due to an n— 1t* transition associated with the carbonyl group, which is shifted
to a longer wavelength (a bathochromic shift) due to conjugation with the benzene ring and the
electronic influence of the substituents.
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Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for identifying an unknown sample, such
as 5-Fluorosalicylaldehyde, using a combination of spectroscopic techniques.
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Figure 1. Spectroscopic Workflow for Structural Elucidation
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Caption: Logical workflow for the elucidation of 5-Fluorosalicylaldehyde structure.
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Experimental Protocols

The following are generalized protocols for acquiring the spectral data presented. Instrument-
specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIs).

¢ Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference
standard (0 ppm).

» Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire tH, 13C, and °F NMR
spectra on a 400 MHz (or higher) spectrometer. For 13C NMR, a sufficient number of scans
should be acquired to obtain a good signal-to-noise ratio.

Fourier-Transform Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet): Mix approximately 1-2 mg of the solid sample with ~100 mg
of dry potassium bromide (KBr) powder.

o Pellet Formation: Grind the mixture thoroughly in an agate mortar and press it into a thin,
transparent pellet using a hydraulic press.

o Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and
record the spectrum, typically from 4000 to 400 cm~1. A background spectrum of the empty
sample compartment should be recorded first.

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10=%to 10=> M) in a UV-
transparent solvent such as ethanol or methanol.

» Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and
record a baseline spectrum.
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» Data Acquisition: Replace the blank with the sample solution in the cuvette and record the
absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by Gas Chromatography
(GC) for GC-MS analysis.

« lonization: lonize the sample using Electron lonization (El) at a standard energy of 70 eV.

o Data Acquisition: Scan a range of mass-to-charge (m/z) ratios (e.g., 20-300 amu) to detect
the molecular ion and resulting fragment ions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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